molecular formula C13H11N3O3 B073396 2-[(o-Nitrophenyl)azo]-p-cresol CAS No. 1435-71-8

2-[(o-Nitrophenyl)azo]-p-cresol

Cat. No. B073396
CAS RN: 1435-71-8
M. Wt: 257.24 g/mol
InChI Key: DRPPFIRCBMBJCM-UHFFFAOYSA-N
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Patent
US07074906B2

Procedure details

A mixture of 2-nitroaniline (27.63 g, 0.2 mol), para-cresol (10.81 g, 0.10 mol), Hostapur® SAS93 (1.55), Triton X-100® [polyethylene(10) isooctylphenyl ether] (2.45 g) and water (100 mL) is heated to 50° C. The reaction mixture is rapidly stirred at this temperature for 15 minutes and then the rapidly stirred resultant suspension is allowed to cool to room temperature. The reaction mixture is cooled to 11° C. and a solution of sulfuric acid (11.99 g, 0.12 mol), Hostapur® SAS93 (0.51), and Triton X-100® [polyethylene(10) isooctylphenyl ether] (0.73 g) in 20 mL of water is added dropwise. To the resultant suspension is added dropwise at 9–11° C. nitrosylsulfuric acid (25.40 g, 0.2 mol, 63.51 grams of a 40% solution of nirosylsulfuric acid in sulfuric acid). Upon completion of the reaction, the aqueous phase is separated and the resultant crude product washed by decantation with water (300 mL). An analytical sample is prepared by dry-column flash chromatography (1:1 toluene:heptane eluent)(dry-column flash chromatography method reference: Leonard, J.; Lygro, B.; Procter., G. Advanced Practical Organic Chemistry 2 Ed.; Blackie Academic: London, 1995, pp 215–216).
[Compound]
Name
( 0.51 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene(10) isooctylphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.99 g
Type
solvent
Reaction Step One
Quantity
27.63 g
Type
reactant
Reaction Step Two
Quantity
10.81 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1.55 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyethylene(10) isooctylphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[CH:11]1[C:16]([OH:17])=[CH:15][CH:14]=[C:13]([CH3:18])[CH:12]=1.CCC(COC(C([N:41](CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-].N(OS(=O)(=O)O)=O>O.S(=O)(=O)(O)O>[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[N:6]=[N:41][C:11]1[CH:12]=[C:13]([CH3:18])[CH:14]=[CH:15][C:16]=1[OH:17])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
( 0.51 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
Name
polyethylene(10) isooctylphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
11.99 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
27.63 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
10.81 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
( 1.55 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
Name
polyethylene(10) isooctylphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OS(O)(=O)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is rapidly stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the rapidly stirred resultant suspension
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 11° C.
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
WASH
Type
WASH
Details
the resultant crude product washed by decantation with water (300 mL)
CUSTOM
Type
CUSTOM
Details
An analytical sample is prepared by dry-column flash chromatography (1:1 toluene:heptane eluent)(dry-column flash chromatography method reference: Leonard, J.; Lygro, B.; Procter., G. Advanced Practical Organic Chemistry 2 Ed.; Blackie Academic: London, 1995, pp 215–216)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.